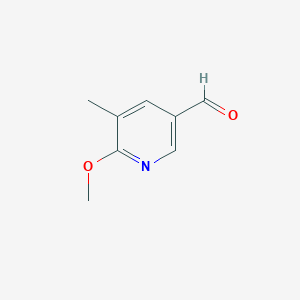![molecular formula C22H16N2O8S2 B055730 (2R)-3-[[(2R)-2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid CAS No. 29588-96-3](/img/structure/B55730.png)
(2R)-3-[[(2R)-2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-3-[[(2R)-2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid, also known as DTNB, is a chemical compound that is widely used in scientific research. It is a disulfide-bonded compound that has a yellow color and is soluble in water. DTNB is commonly used in biochemical and physiological experiments due to its ability to react with sulfhydryl groups.
Mécanisme D'action
(2R)-3-[[(2R)-2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid reacts with sulfhydryl groups via a thiol-disulfide exchange reaction. The reaction results in the formation of a mixed disulfide between (2R)-3-[[(2R)-2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid and the sulfhydryl group. The resulting product has a yellow color and can be measured spectrophotometrically.
Effets Biochimiques Et Physiologiques
(2R)-3-[[(2R)-2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in biochemical and physiological experiments.
Avantages Et Limitations Des Expériences En Laboratoire
(2R)-3-[[(2R)-2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid has several advantages for lab experiments. It is a non-toxic compound that is easy to use and can be measured spectrophotometrically. (2R)-3-[[(2R)-2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid is also relatively stable and has a long shelf life. However, (2R)-3-[[(2R)-2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid has some limitations. It is sensitive to pH and temperature changes and can be affected by other compounds in the sample.
Orientations Futures
There are several future directions for the use of (2R)-3-[[(2R)-2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid in scientific research. One area of research is the development of new methods for measuring sulfhydryl groups in biological molecules. Another area of research is the study of the kinetics of enzyme-catalyzed reactions using (2R)-3-[[(2R)-2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid. Additionally, (2R)-3-[[(2R)-2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid could be used in the development of new drugs that target sulfhydryl groups in disease-causing proteins.
Méthodes De Synthèse
(2R)-3-[[(2R)-2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid can be synthesized by reacting 5,5'-dithiobis(2-nitrobenzoic acid) with L-cysteine. The reaction takes place in an aqueous solution at a pH of 8.0-9.0. The resulting product is purified by column chromatography.
Applications De Recherche Scientifique
(2R)-3-[[(2R)-2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid is widely used in scientific research due to its ability to react with sulfhydryl groups. It is commonly used to measure the concentration of sulfhydryl groups in proteins, enzymes, and other biological molecules. (2R)-3-[[(2R)-2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid is also used to study the kinetics of enzyme-catalyzed reactions.
Propriétés
Numéro CAS |
29588-96-3 |
|---|---|
Nom du produit |
(2R)-3-[[(2R)-2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid |
Formule moléculaire |
C22H16N2O8S2 |
Poids moléculaire |
500.5 g/mol |
Nom IUPAC |
(2R)-3-[[(2R)-2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid |
InChI |
InChI=1S/C22H16N2O8S2/c25-17-11-5-1-2-6-12(11)18(26)23(17)15(21(29)30)9-33-34-10-16(22(31)32)24-19(27)13-7-3-4-8-14(13)20(24)28/h1-8,15-16H,9-10H2,(H,29,30)(H,31,32)/t15-,16-/m0/s1 |
Clé InChI |
GUQBSPYSVBNDBP-HOTGVXAUSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=O)N(C2=O)[C@@H](CSSC[C@@H](C(=O)O)N3C(=O)C4=CC=CC=C4C3=O)C(=O)O |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CSSCC(C(=O)O)N3C(=O)C4=CC=CC=C4C3=O)C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CSSCC(C(=O)O)N3C(=O)C4=CC=CC=C4C3=O)C(=O)O |
Synonymes |
L-α,α’-(dithiodimethylene)bis[1,3-dioxo-2-isoindolineacetic Acid; [R-(R*,R*)]-α,α’-[dithiobis(methylene)]bis[1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetic Acid; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



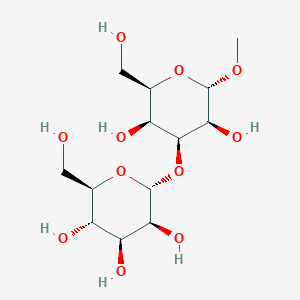
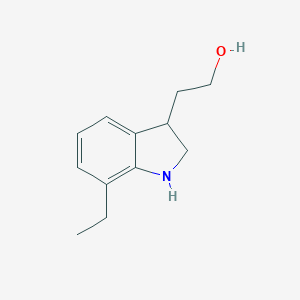
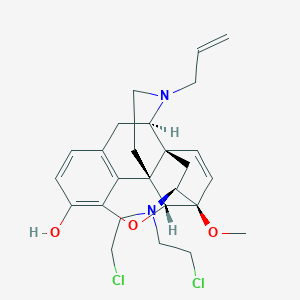
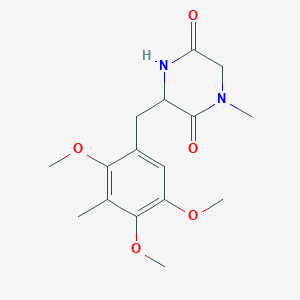
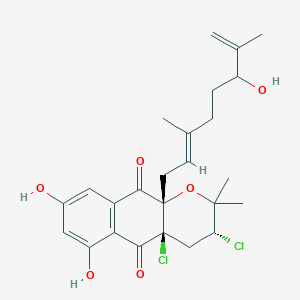
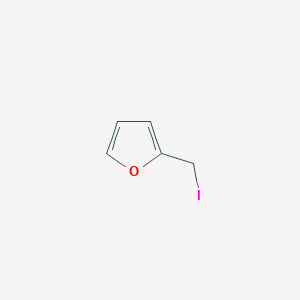
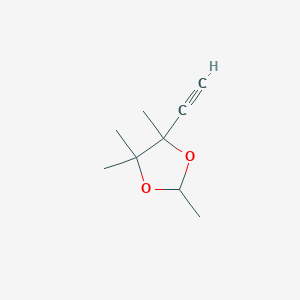
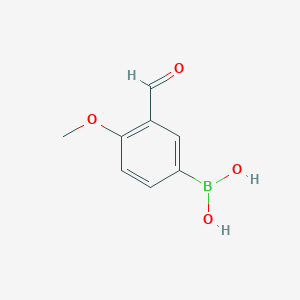
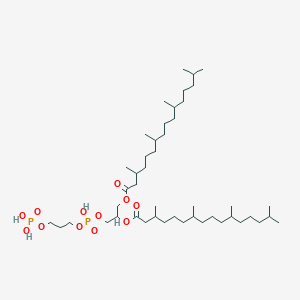
![3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile,stereoisomer(9CI)](/img/structure/B55664.png)
![2-{[(4-Fluorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B55668.png)
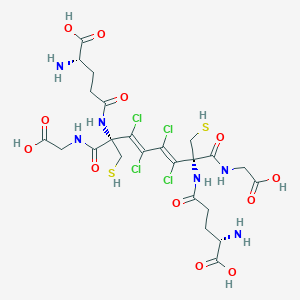
![Imidazo[1,2-a]pyridin-2-ol](/img/structure/B55671.png)
